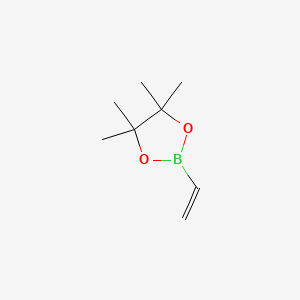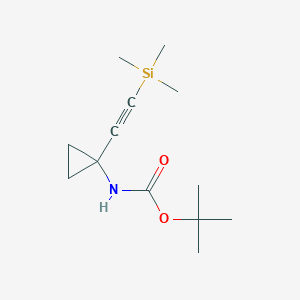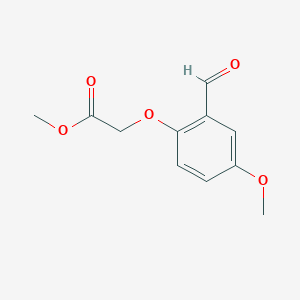![molecular formula C26H31N3O3S B2506150 Ethyl 4-[2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate CAS No. 681279-49-2](/img/structure/B2506150.png)
Ethyl 4-[2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound , Ethyl 4-[2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate, is a complex organic molecule that appears to be related to piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities, including antiallergy and antimicrobial properties. The specific compound mentioned is not directly referenced in the provided papers, but the papers do discuss related compounds and their biological activities.
Synthesis Analysis
The synthesis of piperazine derivatives can involve multiple steps, including cyclo condensation reactions. For instance, the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives was achieved using a four-component cyclo condensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with SO4^2−/Y2O3 as a catalyst in ethanol . Although the exact synthesis method for this compound is not provided, it is likely to involve a similar complex synthetic route.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, which is a six-membered ring containing two nitrogen atoms opposite each other. The derivatives often have various substituents attached to this core structure, which can significantly affect their biological activity. Spectral characterization techniques such as IR, 1H and 13C NMR, and mass spectrometry are typically used to confirm the structure of these compounds .
Chemical Reactions Analysis
Piperazine derivatives can participate in various chemical reactions, depending on their substituents. The presence of functional groups such as carboxamide and imidazole can influence the reactivity of these molecules. The specific reactions that this compound can undergo are not detailed in the provided papers, but it can be inferred that it may be involved in reactions typical of sulfanylacetyl and carboxylate groups.
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research has focused on the synthesis and spectral characterization of novel derivatives related to Ethyl 4-[2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate. These studies aim to develop compounds with enhanced properties for potential applications in medicine and materials science. For example, the synthesis of novel piperazine derivatives has been achieved through cyclocondensation, showcasing the chemical flexibility and potential for creating a diverse array of bioactive molecules (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Antimicrobial Activities
Several studies have reported the antimicrobial activities of piperazine derivatives, suggesting their potential as therapeutic agents against bacterial and fungal infections. The in vitro antimicrobial studies of these synthesized compounds have shown excellent activities, highlighting their potential in developing new antimicrobial agents (Sharma, Kumar, & Pathak, 2014).
Anticancer Properties
Research into piperazine derivatives has also explored their antiproliferative activity against human cancer cell lines, indicating their potential in cancer therapy. Some compounds have demonstrated good activity on various cell lines, suggesting their role as potential anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Neuroprotective Effects
Studies have investigated the neuroprotective effects of certain piperazine derivatives, offering insights into their potential application in treating neurodegenerative diseases like Alzheimer's. These compounds have shown to inhibit specific enzymes and possess antioxidant properties, indicating a multi-target therapeutic approach (Lecanu, Tillement, McCourty, Rammouz, Yao, Greeson, & Papadopoulos, 2010).
Antiviral Activities
The exploration of piperazine derivatives as non-nucleoside inhibitors of HIV-1 reverse transcriptase highlights their potential in antiviral therapy. This research contributes to the development of novel classes of antiviral agents to combat HIV (Romero, Morge, Biles, Berrios-Pena, May, Palmer, Johnson, Smith, Busso, & Tan, 1994).
Wirkmechanismus
Indole Derivatives
Indole is a heterocyclic compound that is a part of many biologically active compounds. Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The indole nucleus is found in many important synthetic drug molecules and binds with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Eigenschaften
IUPAC Name |
ethyl 4-[2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O3S/c1-4-32-26(31)28-13-11-27(12-14-28)25(30)18-33-24-17-29(23-8-6-5-7-22(23)24)16-21-15-19(2)9-10-20(21)3/h5-10,15,17H,4,11-14,16,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIDWEZRUVXAOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=CN(C3=CC=CC=C32)CC4=C(C=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-Methyl-N-(1H-pyrazol-4-ylmethyl)anilino]ethanesulfonyl fluoride](/img/structure/B2506068.png)

![Tert-butyl (1R,5S)-spiro[9-azabicyclo[3.3.1]nonane-3,2'-oxirane]-9-carboxylate](/img/structure/B2506071.png)
![3-benzyl-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506072.png)

![(2E)-2-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2506076.png)





![3-(2,5-dimethylbenzyl)-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506088.png)
![N-(5-(4-acetylpiperazine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-4-methoxybenzamide](/img/structure/B2506089.png)
![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2506090.png)